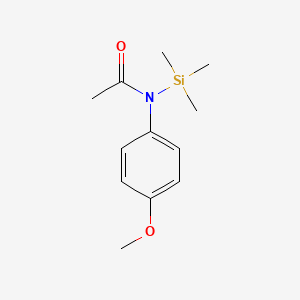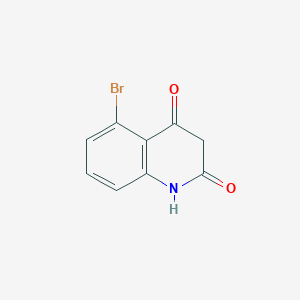![molecular formula C7H4F3N3OS B11874042 2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11874042.png)
2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene-3-carboxamide with trifluoromethyl ketones under acidic conditions . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Alkylated or acylated thienopyrimidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In the case of its antitubercular activity, it inhibits the cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial respiratory chain and leading to cell death . This compound may also interact with other enzymes and receptors, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,2-d]pyrimidines: Another class of thienopyrimidines with diverse pharmacological properties.
Uniqueness
2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its potent biological activities and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C7H4F3N3OS |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
2-amino-5-(trifluoromethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4F3N3OS/c8-7(9,10)2-1-15-5-3(2)4(14)12-6(11)13-5/h1H,(H3,11,12,13,14) |
InChI Key |
DFWZXUROBUOWCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(S1)N=C(NC2=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


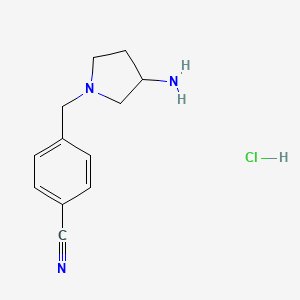
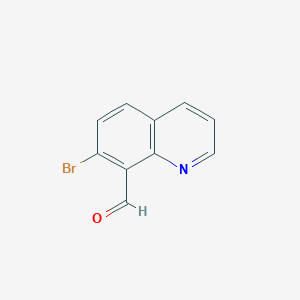

![N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide](/img/structure/B11873990.png)


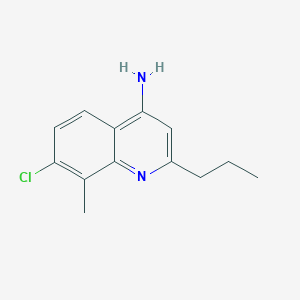
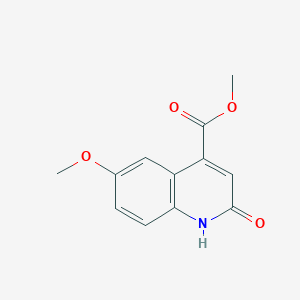
![5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine](/img/structure/B11874015.png)

